1-[4-(diphenylmethyl)piperazin-1-yl]-3-(3-methylphenoxy)propan-2-ol
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Overview
Description
1-[4-(diphenylmethyl)piperazin-1-yl]-3-(3-methylphenoxy)propan-2-ol is a complex organic compound that features a piperazine ring, a benzhydryl group, and a phenoxypropanol moiety. Compounds with such structures are often investigated for their potential pharmacological properties, including antihistaminic, antipsychotic, or antidepressant activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(diphenylmethyl)piperazin-1-yl]-3-(3-methylphenoxy)propan-2-ol typically involves multiple steps:
Formation of the Piperazine Ring: This can be achieved through the cyclization of appropriate diamines.
Attachment of the Benzhydryl Group: This step often involves the reaction of the piperazine ring with benzhydryl chloride under basic conditions.
Introduction of the Phenoxypropanol Moiety: This can be done by reacting the intermediate with 3-methylphenol and an appropriate epoxide.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-[4-(diphenylmethyl)piperazin-1-yl]-3-(3-methylphenoxy)propan-2-ol can undergo various chemical reactions, including:
Oxidation: This could involve the conversion of the alcohol group to a ketone or aldehyde.
Reduction: Reduction reactions could target the aromatic rings or the piperazine ring.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or PCC.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Conditions vary depending on the specific substitution but may include the use of halogenating agents, acids, or bases.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: For studying receptor interactions and signaling pathways.
Medicine: Potential therapeutic applications, including as an antihistamine, antipsychotic, or antidepressant.
Industry: Could be used in the synthesis of other pharmacologically active compounds.
Mechanism of Action
The mechanism of action of 1-[4-(diphenylmethyl)piperazin-1-yl]-3-(3-methylphenoxy)propan-2-ol would depend on its specific biological target. It could interact with various receptors, enzymes, or ion channels, modulating their activity and leading to therapeutic effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
1-(4-Benzhydrylpiperazin-1-yl)-2-propanol: Similar structure but lacks the phenoxy group.
3-(3-Methylphenoxy)-1-propanol: Similar structure but lacks the piperazine and benzhydryl groups.
Diphenhydramine: An antihistamine with a similar benzhydryl group but different overall structure.
Uniqueness
1-[4-(diphenylmethyl)piperazin-1-yl]-3-(3-methylphenoxy)propan-2-ol is unique due to its combination of a piperazine ring, benzhydryl group, and phenoxypropanol moiety, which may confer unique pharmacological properties compared to its analogs.
Properties
IUPAC Name |
1-(4-benzhydrylpiperazin-1-yl)-3-(3-methylphenoxy)propan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32N2O2/c1-22-9-8-14-26(19-22)31-21-25(30)20-28-15-17-29(18-16-28)27(23-10-4-2-5-11-23)24-12-6-3-7-13-24/h2-14,19,25,27,30H,15-18,20-21H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFSCOSGWUPJUSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(CN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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